molecular formula C20H16As2N2O2S4 B569325 9-Amino-6,8-di-1,3,2-dithiarsolan-2-yl-5H-benzo[a]phenoxazin-5-one CAS No. 345340-48-9

9-Amino-6,8-di-1,3,2-dithiarsolan-2-yl-5H-benzo[a]phenoxazin-5-one

Cat. No.: B569325
CAS No.: 345340-48-9
M. Wt: 594.443
InChI Key: VGIVKXKHGCFRHN-UHFFFAOYSA-N
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Description

9-Amino-6,8-di-1,3,2-dithiarsolan-2-yl-5H-benzo[a]phenoxazin-5-one is a complex organic compound featuring a benzo[a]phenoxazine core with dithiarsolane and amino substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Amino-6,8-di-1,3,2-dithiarsolan-2-yl-5H-benzo[a]phenoxazin-5-one typically involves multi-step organic reactions. The initial step often includes the formation of the benzo[a]phenoxazine core, followed by the introduction of dithiarsolane groups and the amino substituent. Common reagents used in these reactions include aryl halides, thiols, and amines, under conditions such as reflux or catalytic amounts of acids or bases.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale organic synthesis techniques, including batch or continuous flow processes. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

9-Amino-6,8-di-1,3,2-dithiarsolan-2-yl-5H-benzo[a]phenoxazin-5-one can undergo various chemical reactions, including:

    Oxidation: The dithiarsolane groups can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the oxidation state of the arsenic atoms.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Conditions involving strong nucleophiles like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced arsenic species.

    Substitution: Formation of substituted amino derivatives.

Scientific Research Applications

9-Amino-6,8-di-1,3,2-dithiarsolan-2-yl-5H-benzo[a]phenoxazin-5-one has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying biological pathways involving arsenic compounds.

    Medicine: Investigated for its potential therapeutic properties, including anticancer activity.

    Industry: Utilized in the development of advanced materials and sensors.

Mechanism of Action

The mechanism of action of 9-Amino-6,8-di-1,3,2-dithiarsolan-2-yl-5H-benzo[a]phenoxazin-5-one involves its interaction with molecular targets through its dithiarsolane and amino groups. These interactions can modulate various biological pathways, including enzyme inhibition and signal transduction. The compound’s unique structure allows it to bind to specific proteins and alter their function, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4,6-Bis(1,3,2-dithiarsolane-2-yl)-7-hydroxy-3H-phenoxazine-3-one: Similar structure with hydroxy substitution.

    4,8-Bis(4-chloro-5-tripropylsilyl-thiophen-2-yl)benzo[1,2-b4,5-b′]dithiophene: Contains dithiophene groups instead of dithiarsolane.

Uniqueness

9-Amino-6,8-di-1,3,2-dithiarsolan-2-yl-5H-benzo[a]phenoxazin-5-one is unique due to its specific combination of dithiarsolane and amino groups on the benzo[a]phenoxazine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

9-amino-6,8-bis(1,3,2-dithiarsolan-2-yl)benzo[a]phenoxazin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16As2N2O2S4/c23-13-5-6-14-19(15(13)21-27-7-8-28-21)26-20-16(22-29-9-10-30-22)18(25)12-4-2-1-3-11(12)17(20)24-14/h1-6H,7-10,23H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGIVKXKHGCFRHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS[As](S1)C2=C(C=CC3=C2OC4=C(C(=O)C5=CC=CC=C5C4=N3)[As]6SCCS6)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16As2N2O2S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601296517
Record name 9-Amino-6,8-di(1,3,2-dithiarsolan-2-yl)-5H-benzo[a]phenoxazin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601296517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

594.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

345340-48-9
Record name 9-Amino-6,8-di(1,3,2-dithiarsolan-2-yl)-5H-benzo[a]phenoxazin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601296517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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